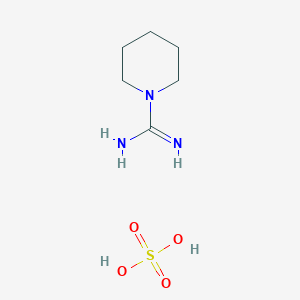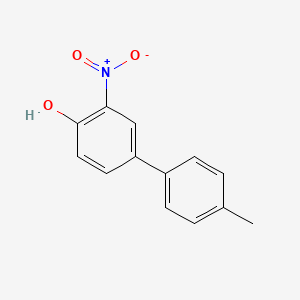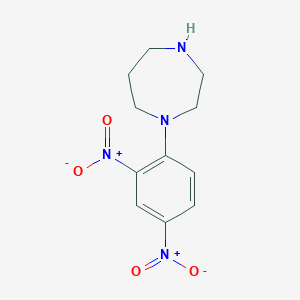
4-(4-Acetylphenyl)-2-nitrophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Acetylphenyl)-2-nitrophenol, 95% (4-ANP) is an organic compound used in various scientific applications, such as synthesis, research, and lab experiments. It is a valuable tool in the study of biochemistry and physiology, as it is capable of binding to a variety of proteins, enzymes, and other molecules.
Wissenschaftliche Forschungsanwendungen
4-(4-Acetylphenyl)-2-nitrophenol, 95% has been used in a variety of scientific research applications, such as the study of protein-protein interactions, enzyme inhibition, and drug delivery. It has also been used to study the structure and function of proteins and enzymes, as well as the effects of various drugs on the body. It has also been used in the synthesis of various compounds, such as peptides, nucleotides, and other small molecules.
Wirkmechanismus
4-(4-Acetylphenyl)-2-nitrophenol, 95% binds to a variety of proteins and enzymes, as well as other molecules. It is able to interact with these molecules through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. The binding of 4-(4-Acetylphenyl)-2-nitrophenol, 95% to these molecules can result in the inhibition of their activity, or the activation of their activity, depending on the type of molecule and the concentration of 4-(4-Acetylphenyl)-2-nitrophenol, 95%.
Biochemical and Physiological Effects
4-(4-Acetylphenyl)-2-nitrophenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), as well as to activate the activity of other enzymes, such as phospholipase A2 (PLA2). It has also been shown to bind to various receptors and to modulate their activity. Additionally, 4-(4-Acetylphenyl)-2-nitrophenol, 95% has been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(4-Acetylphenyl)-2-nitrophenol, 95% in lab experiments has several advantages. It is relatively easy to synthesize and has a high purity, making it suitable for use in a variety of experiments. Additionally, it is able to bind to a variety of proteins, enzymes, and other molecules, making it a useful tool for studying their structure and function. However, it is important to note that 4-(4-Acetylphenyl)-2-nitrophenol, 95% is a relatively new compound and its effects on certain molecules and systems are still being studied.
Zukünftige Richtungen
The future of 4-(4-Acetylphenyl)-2-nitrophenol, 95% is promising, as it has already been used in a variety of scientific applications. Further research is needed to better understand its effects on different molecules and systems. Additionally, research is needed to explore the potential applications of 4-(4-Acetylphenyl)-2-nitrophenol, 95% in drug delivery, as well as its potential use in the development of new drugs and therapies. Additionally, further research is needed to explore the potential therapeutic applications of 4-(4-Acetylphenyl)-2-nitrophenol, 95%, such as its use in the treatment of inflammation and pain. Finally, further research is needed to explore the potential of 4-(4-Acetylphenyl)-2-nitrophenol, 95% as a tool for understanding the structure and function of proteins, enzymes, and other molecules.
Synthesemethoden
4-(4-Acetylphenyl)-2-nitrophenol, 95% is typically synthesized through a three-step process. The first step involves the reaction of 4-acetylphenol with nitric acid to produce 4-nitrophenol. The second step involves the addition of acetic anhydride to 4-nitrophenol to form 4-acetylphenyl-2-nitrophenol. Finally, the product is purified through recrystallization to produce 4-(4-Acetylphenyl)-2-nitrophenol, 95% of 95% purity.
Eigenschaften
IUPAC Name |
1-[4-(4-hydroxy-3-nitrophenyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-9(16)10-2-4-11(5-3-10)12-6-7-14(17)13(8-12)15(18)19/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCHXYQSPRCOED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20608966 |
Source


|
| Record name | 1-(4'-Hydroxy-3'-nitro[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Acetylphenyl)-2-nitrophenol | |
CAS RN |
1261897-46-4 |
Source


|
| Record name | 1-(4'-Hydroxy-3'-nitro[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[2-Chloro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B6328870.png)






